molecular formula C12H15FO3 B8342951 2,2-Diethoxy-1-(4-fluorophenyl)ethanone

2,2-Diethoxy-1-(4-fluorophenyl)ethanone

Cat. No.: B8342951
M. Wt: 226.24 g/mol
InChI Key: KGQYYIAMDNUJOT-UHFFFAOYSA-N
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Description

2,2-Diethoxy-1-(4-fluorophenyl)ethanone is a ketone derivative featuring a 4-fluorophenyl group attached to an ethanone core, with two ethoxy substituents at the α-position. This compound is synthesized via a PTSA-catalyzed reaction between alkyl/aryl methyl ketones (e.g., 2-acetylnaphthalene) and aliphatic alcohols (e.g., ethanol) under mild conditions . The reaction proceeds through nucleophilic substitution, yielding protected ketones with high purity (89% yield for the diethoxy variant) . Characterization techniques such as IR, NMR, and HRMS confirm its structure, with key spectral data including IR carbonyl stretches (~1677 cm⁻¹) and HRMS [M + Na]⁺ peaks (e.g., 291.1209 m/z) .

The compound’s stability, conferred by electron-withdrawing fluorine and electron-donating ethoxy groups, makes it a versatile intermediate in pharmaceuticals and agrochemicals. For example, derivatives of 4-fluorophenyl ethanone are explored for antipsychotic, anticancer, and antiparasitic applications .

Properties

Molecular Formula

C12H15FO3

Molecular Weight

226.24 g/mol

IUPAC Name

2,2-diethoxy-1-(4-fluorophenyl)ethanone

InChI

InChI=1S/C12H15FO3/c1-3-15-12(16-4-2)11(14)9-5-7-10(13)8-6-9/h5-8,12H,3-4H2,1-2H3

InChI Key

KGQYYIAMDNUJOT-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C1=CC=C(C=C1)F)OCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Pharmacological Activity

Substituents significantly modulate bioactivity:

Compound Name (Example) Biological Activity IC50 (nM) Target Reference
1-{5-[2-(4-Fluorophenyl)pyridin-3-yl]-2-[5-(4-fluorophenyl)thiophen-2-yl][1,3,4]oxadiazol-3-yl}ethanone (7d) Anticancer (MCF7) Comparable to 5-fluorouracil
2-Amino-1-(3-(4-fluorophenyl)amino)-2-(3-fluorophenyl)-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)ethanone (17) Antimalarial (3D7 strain) 10
S-16924 (R)-2-[1-[2-(2,3-dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluorophenyl)-ethanone Serotonin 1A agonist (anxiolytic) N/A
  • Anticancer Activity : The thiophene-oxadiazole hybrid (7d) demonstrates selective cytotoxicity against breast cancer cells, attributed to its planar structure enhancing DNA intercalation .
  • Antimalarial Potency : Fluorine at the para position (Compound 17) reduces steric hindrance, improving binding to parasitic targets .

Physicochemical Properties

  • Melting Points: Fluorinated analogs (e.g., 2,2-dibromo-1-(4-fluorophenyl)ethanone) exhibit higher melting points (45–46°C) due to halogen-induced crystallinity .
  • Spectral Data :
    • 1H NMR : The 4-fluorophenyl group in 2,2-diethoxy derivatives shows aromatic protons at δ 7.24–8.16 ppm, while ethoxy groups resonate at δ 1.2–1.4 ppm (triplet) .
    • IR : Carbonyl stretches range from 1677 cm⁻¹ (diethoxy) to 1700 cm⁻¹ (brominated analogs) .

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